6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Pharmaceutical impurity profiling Gliquidone reference standards HPLC method validation

Analytical QC labs developing gliquidone impurity methods must differentiate the 6-methoxy from the 5-methoxy regioisomer to avoid invalid quantification. 6-Methoxy-3,3-dimethyl-1-indanone (CAS 1133-54-6) is the structurally confirmed reference standard for correct relative retention time marking and ICH Q2(R1) method validation. Medicinal chemistry groups rely on this intermediate for synthesizing tricyclic 5-HT2C agonists and β-amyloid imaging probes. Key benefits: • Eliminates co-elution risk from 5-methoxy analog • Consistent ≥98% purity with full characterization • Available for immediate global delivery.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 1133-54-6
Cat. No. B075731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
CAS1133-54-6
Synonyms6-Methoxy-3,3-dimethylindan-1-one
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C2=C1C=CC(=C2)OC)C
InChIInChI=1S/C12H14O2/c1-12(2)7-11(13)9-6-8(14-3)4-5-10(9)12/h4-6H,7H2,1-3H3
InChIKeyYSDTWWGZZDDTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 1133-54-6): Structural Identity, Physicochemical Profile, and Procurement Relevance


6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 1133-54-6), also referred to as 6-methoxy-3,3-dimethylindan-1-one, is a bicyclic aromatic ketone belonging to the 1-indanone class . It features a methoxy substituent at the 6-position and geminal dimethyl groups at the 3-position of the indanone core (C₁₂H₁₄O₂, MW 190.24 g/mol) . This specific substitution pattern imparts distinct steric and electronic properties compared to other methoxy-indanone regioisomers (e.g., 5-methoxy-3,3-dimethyl-1-indanone, CAS 60812-53-5) or non-methoxylated analogs (e.g., 3,3-dimethyl-1-indanone, CAS 26465-81-6), making it a critical reference standard for pharmaceutical impurity profiling and a versatile intermediate in medicinal chemistry [1].

1
Impurity reference standard
Designated Gliquidone Impurity 8 with full COA documentation for ANDA/DMF submission support
2
Regioisomer-specific intermediate
6-Methoxy substitution enables 5-HT2C agonist synthetic pathway compatibility; other regioisomers yield divergent products
3
Chromatographic method development
Computed XlogP supports predictable RP-HPLC retention for regioisomer separation workflows

Why 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Generic 1-Indanone Analogs


Indanone derivatives with identical molecular formulae (C₁₂H₁₄O₂) but differing substitution patterns—such as 5-methoxy-3,3-dimethyl-1-indanone (CAS 60812-53-5) or 4,6-dimethoxy-3,3-dimethyl-1-indanone—exhibit divergent physicochemical properties, chromatographic retention behaviors, and biological target engagement profiles . The 6-methoxy-3,3-dimethyl substitution uniquely positions the electron-donating methoxy group para to the carbonyl, modulating the ketone's reactivity and the aromatic ring's electron density in ways that regioisomers cannot replicate [1]. In pharmaceutical quality control, substituting this compound with a generic indanone would invalidate impurity quantification methods, as relative retention times (RRT) and mass spectral fragmentation patterns are structure-specific . For medicinal chemistry applications, even minor positional shifts in the methoxy group alter ligand-receptor interactions, as demonstrated in structure-activity relationship (SAR) studies on indanone-based 5-HT2C agonists where the 6-methoxy regioisomer serves as a critical intermediate [1].

Target Compound
6-Methoxy-3,3-dimethyl-1-indanone
Methoxy para to carbonyl; defined impurity identity (Impurity 8); validated synthetic handle for 5-HT2C agonist pathway
Common Substitute
5-Methoxy regioisomer (CAS 60812-53-5)
Methoxy meta to carbonyl; different chromatographic retention and electronic profile; may not replicate impurity RRT or SAR outcomes
Target Compound
6-Methoxy-3,3-dimethyl-1-indanone
Electron-donating methoxy enables alkylation and cyclization steps in tricyclic pyrrole synthesis
Common Substitute
3,3-Dimethyl-1-indanone (CAS 26465-81-6)
Lacks methoxy handle entirely; synthetic pathway compatibility may not transfer without additional functionalization
Regioisomer mismatch may invalidate impurity quantification methods; RRT markers and mass spectral fragmentation are structure-specific and cannot be assumed interchangeable.

Quantitative Differentiation Evidence for 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Against Structurally Proximal Analogs


Regulatory Identity as Gliquidone Impurity 8: Differentiated from Impurity 7 and Other Process-Related Indanones

6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is officially designated as Gliquidone Impurity 8 (also listed as Impurity 7 in some pharmacopoeial translations), a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) during gliquidone API manufacturing . This contrasts with other gliquidone process impurities, such as Impurity 32 (the 2-oxime derivative, 1H-Indene-1,2(3H)-dione, 6-methoxy-3,3-dimethyl-, 2-oxime), which possesses a distinct chromophore and requires separate chromatographic resolution [1]. The target compound is supplied with a comprehensive Certificate of Analysis (COA) meeting regulatory guidelines for ANDA and DMF submissions, a level of characterization documentation not typically available for generic 1-indanone analogs purchased for exploratory synthesis .

Regulatory identity
Head-to-head
Gliquidone Impurity 8 vs. Impurity 32 (2-oxime derivative): distinct RRT specification and separate COA documentation required for ANDA/DMF compliance
Supports impurity method validation specificity
Misidentification risks regulatory rejection; verify COA and RRT against pharmacopoeial specification
Pharmaceutical impurity profiling Gliquidone reference standards HPLC method validation

Computed LogP Differentiation: 6-Methoxy-3,3-dimethyl vs. 5-Methoxy-3,3-dimethyl Regioisomer

The computed logP (XlogP) for 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is 2.5, as calculated from its molecular structure [1]. While the XlogP of the 5-methoxy regioisomer (CAS 60812-53-5) is not explicitly reported in the same database, the topological polar surface area (TPSA) for the 6-methoxy compound is 26.30 Ų, with a LogP of 2.56 by alternative computational methods . The positional difference of the methoxy group alters hydrogen-bonding capacity and dipole moment orientation, resulting in differentiable reverse-phase HPLC retention times when the two regioisomers are analyzed under identical gradient conditions. This physicochemical divergence is non-trivial: in medicinal chemistry lead optimization, a ΔlogP of even 0.3 units can shift a compound between CNS Penetrant and non-penetrant classification [2].

Computed LogP
Cross-study
XlogP = 2.5 / TPSA = 26.30 Ų
Reported lipophilicity supports RP-HPLC method predictability
5-Methoxy regioisomer XlogP not available from same source; expect differentiable retention
Lipophilicity prediction ADME profiling Chromatographic method development

Synthetic Utility as a Key Intermediate for 5-HT2C Agonists: Regioisomer-Specific Reactivity

6-Methoxy-3,3-dimethyl-1-indanone serves as the direct precursor for (RS)-2-(2-buten-1-yl)-6-methoxy-3,3-dimethyl-1-indanone, a key intermediate in the synthesis of tricyclic pyrrole derivatives acting as 5-HT2C receptor agonists [1]. The synthetic sequence involves alkylation at the 2-position followed by ozonolysis, azide displacement, and cyclization to form the indeno[1,2-b]pyrrole scaffold [1]. The 6-methoxy substitution pattern is critical: the corresponding 5-chloro-6-methoxy analog (CAS not specified) yields a different series of tricyclic pyrroles with altered 5-HT selectivity profiles [2]. In contrast, the non-methoxylated 3,3-dimethyl-1-indanone (CAS 26465-81-6, C₁₁H₁₂O, MW 160.21) lacks the electron-donating methoxy handle entirely, precluding its use in this synthetic pathway without additional functionalization steps [3].

Synthetic pathway
Head-to-head
6-Methoxy indanone enables alkylation-ozonolysis-cyclization to indeno[1,2-b]pyrrole; des-methoxy analog (CAS 26465-81-6) cannot participate without additional functionalization
Regioisomer choice determines synthetic viability
5-Chloro-6-methoxy variant yields altered 5-HT selectivity profile per published SAR
5-HT2C receptor agonists Indanone-based medicinal chemistry Tricyclic pyrrole synthesis

6-Methoxy-Indanone Scaffold Differentiation in β-Amyloid Plaque Imaging Probes: Class-Level SAR Inference

A series of 6-methoxy-indanone derivatives was synthesized and evaluated as potential probes for β-amyloid plaque imaging in Alzheimer's disease [1]. Among the series, derivatives 5d and 5k displayed significant binding to β-amyloid plaques in fluorescent staining experiments using brain sections from AD patients, with favorable lipophilicities (logD values in the 1.5–3.5 range) and rapid brain uptake/clearance profiles in mouse models [1][2]. While these specific derivatives bear additional substituents beyond the core 6-methoxy-3,3-dimethyl scaffold, the 6-methoxy-indanone pharmacophore is conserved across all active compounds in the series, establishing a class-level SAR that distinguishes 6-methoxy-substituted indanones from 5-methoxy or non-methoxylated analogs for this therapeutic application [1].

β-Amyloid probe SAR
Class-level
6-Methoxy-indanone derivatives reported with binding to β-amyloid plaques in human AD brain section staining; logD range supports brain uptake in mouse models
Reported pharmacophore context for imaging probe research
Class-level SAR inference; direct regioisomer comparison not available; data to verify for specific derivative
Alzheimer's disease diagnostics β-Amyloid plaque imaging 6-Methoxy-indanone derivatives

Procurement-Driven Application Scenarios for 6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 1133-54-6)


Pharmaceutical Impurity Reference Standard Procurement for Gliquidone ANDA/DMF Submissions

Analytical R&D and Quality Control laboratories developing or validating HPLC/UV/MS methods for gliquidone API must procure Gliquidone Impurity 8 (CAS 1133-54-6) as a fully characterized reference standard. This compound is required for system suitability testing, relative retention time (RRT) marker establishment, and quantification of this specific process impurity in drug substance batches. Substitution with a generic 1-indanone or an uncharacterized regioisomer (e.g., 5-methoxy-3,3-dimethyl-1-indanone) will produce incorrect retention time markers and invalidate method validation per ICH Q2(R1) guidelines, as evidenced by the distinct impurity nomenclature (Impurity 7/8 vs. Impurity 32) and separate COA documentation requirements .

Medicinal Chemistry SAR Exploration of 5-HT2C Receptor Agonists

Medicinal chemistry teams pursuing tricyclic pyrrole-based 5-HT2C agonists for CNS indications require 6-methoxy-3,3-dimethyl-1-indanone as the essential starting material. The 2-butenyl alkylation product derived from this specific regioisomer undergoes ozonolysis, azide displacement, and cyclization to yield the indeno[1,2-b]pyrrole core . Attempts to use the 5-methoxy regioisomer or the des-methoxy 3,3-dimethyl-1-indanone will either fail to produce the desired cyclization product or yield compounds with altered 5-HT subtype selectivity [1]. Procurement of CAS 1133-54-6 at ≥95% purity ensures synthetic reproducibility and alignment with published patent SAR.

Chromatographic Method Development for Methoxy-Indanone Regioisomer Separation

Analytical laboratories tasked with separating structurally similar methoxy-indanone impurities in drug substances or synthetic mixtures can utilize 6-methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as a well-characterized retention time standard. The computed XlogP of 2.5 and TPSA of 26.30 Ų provide predictable reverse-phase chromatographic behavior, enabling rational method development for resolving the 6-methoxy from the 5-methoxy regioisomer (CAS 60812-53-5) . This physicochemical differentiation is critical for laboratories supporting pharmaceutical impurity profiling where co-elution of regioisomers can mask out-of-specification results .

β-Amyloid Imaging Probe Development Leveraging the 6-Methoxy-Indanone Pharmacophore

Neuroscience research groups developing fluorescent or radiolabeled probes for β-amyloid plaque imaging in Alzheimer's disease models should consider 6-methoxy-3,3-dimethyl-1-indanone as a foundational building block. Published SAR demonstrates that the 6-methoxy-indanone core, when further functionalized, yields derivatives with significant β-amyloid binding, appropriate lipophilicity (logD 1.5–3.5), and favorable brain pharmacokinetics (high initial uptake, rapid washout) in mouse models . Procurement of the correct 6-methoxy scaffold ensures alignment with validated pharmacophoric elements rather than initiating SAR from an unvalidated regioisomer.

Application
Selection Property
Validation Focus
Gliquidone impurity profiling
Regulatory-grade characterization and COA documentation
RRT marker specificity and impurity identity confirmation per ICH guidelines
5-HT2C agonist SAR studies
Regioisomer-specific synthetic compatibility
Synthetic pathway reproducibility and published SAR alignment
Methoxy-indanone regioisomer separation
Chromatographic retention predictability from computed physicochemical profile
Regioisomer resolution and method specificity for impurity profiling
β-Amyloid imaging probe research
6-Methoxy-indanone pharmacophore context
Reported plaque-binding and brain-uptake profile review
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